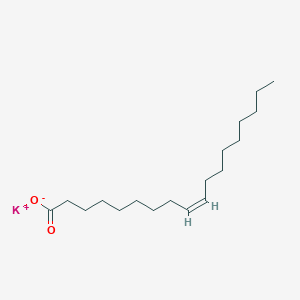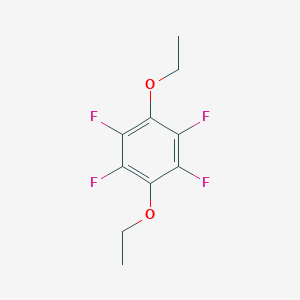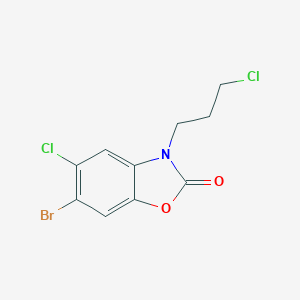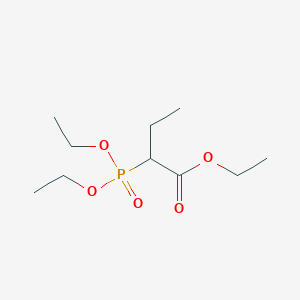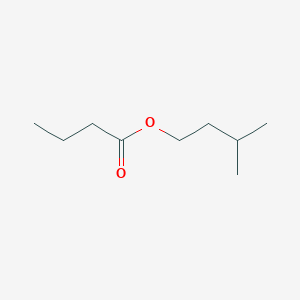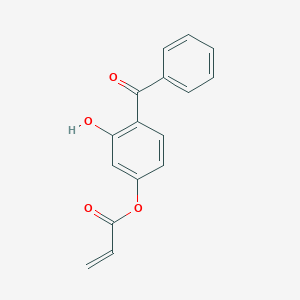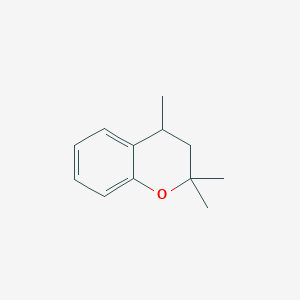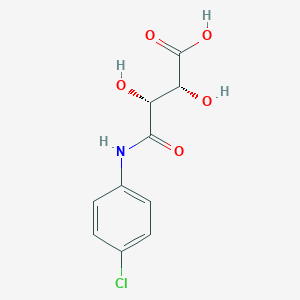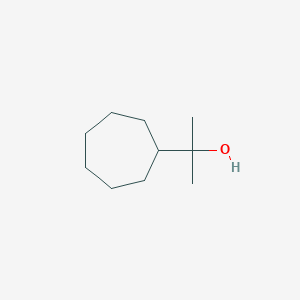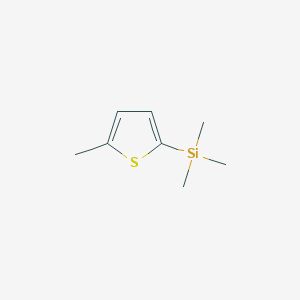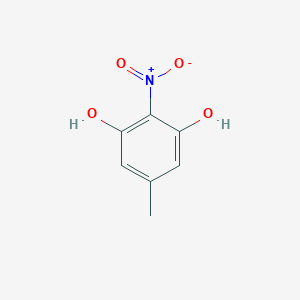![molecular formula C15H15NO B091490 2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 19403-80-6](/img/structure/B91490.png)
2-{(E)-[(1-phenylethyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[(1-phenylethyl)imino]methyl}phenol, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PIPER is a derivative of phenol and has a molecular formula of C15H15NO.
作用機序
The mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its broad range of potential applications in various areas of scientific research. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another potential direction is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways.
合成法
The synthesis of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol involves the reaction of 2-hydroxybenzaldehyde with (1-phenylethyl)amine in the presence of acetic acid and sodium acetate. The reaction produces this compound as a yellow solid with a melting point of 126-128°C.
科学的研究の応用
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have antibacterial and antifungal activities. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
19403-80-6 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
2-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h2-12,17H,1H3 |
InChIキー |
NSNNFXJEAPKKHZ-SDNWHVSQSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
正規SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
その他のCAS番号 |
19403-80-6 |
同義語 |
N-salicylidene-d(+)-alpha-methylbenzylamine N-salicylidene-d(+)-alpha-methylbenzylamine, (S)-isomer N-salicylidene-d(+)-alpha-methylbenzylamine, (S-(E))-isomer SCDMBZAM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



